(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-2-27-19-9-13(6-7-18(19)24)8-15(11-21)20-22-17(12-28-20)14-4-3-5-16(10-14)23(25)26/h3-10,12,24H,2H2,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKAUNYAKPRLS-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Aldol condensation: The final step involves an aldol condensation between the thiazole derivative and the ethoxy-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.
Comparison with Similar Compounds
Key Observations :
- Electron-deficient aldehydes (e.g., nitro-substituted) typically require longer reaction times due to reduced nucleophilicity.
- The ethoxy and hydroxy groups in the target compound may slow the reaction compared to electron-neutral substituents (e.g., pyridinyl in 7f) due to steric and electronic effects .
Physicochemical Properties
Melting Points and Stability
Spectroscopic Features
Solubility and Polarity
- The phenolic -OH group increases solubility in polar solvents (e.g., DMSO, ethanol), while the ethoxy and nitrophenyl groups enhance lipophilicity compared to simpler analogs like (E)-3-(4-hydroxyphenyl)acrylonitrile (10a, ) .
Antibacterial and Antifungal Activity
Acetylcholinesterase (AChE) Inhibition
Chemosensing
Material Science
- Derivatives such as B-TPEAN () exhibit piezochromic and acidichromic properties. The ethoxy and nitro substituents in the target compound may influence its solid-state luminescence and responsiveness to external stimuli .
Biological Activity
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive review of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is C20H15N3O4S, with a molecular weight of 393.4 g/mol. Its structure features an ethoxy group, a hydroxyl group, and a thiazole moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | - |
| 6b | - | - |
These derivatives demonstrated not only bactericidal activity but also the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, compounds with similar structures have been shown to inhibit protein farnesyl transferase, which is crucial for cancer cell growth .
Anti-inflammatory Activity
Compounds containing thiazole and related structures have also been investigated for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against multiple bacterial strains. The most active derivative showed an MIC as low as 0.22 μg/mL, indicating potent antimicrobial activity.
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives had IC50 values greater than 60 μM, suggesting low toxicity towards normal cells while effectively targeting cancerous cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a β-ketonitrile precursor reacts with an aromatic aldehyde under basic conditions. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile derivatives have been condensed with substituted benzaldehydes in ethanol/piperidine mixtures to yield acrylonitrile analogs . Key factors include:
- Catalyst selection : Piperidine or ammonium acetate enhances electrophilicity of the aldehyde.
- Solvent optimization : Ethanol or DMF balances reactivity and solubility.
- Temperature control : 60–80°C minimizes side reactions like hydrolysis.
- Table 1 : Comparison of reported yields for analogous compounds:
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-nitrobenzaldehyde | Piperidine | Ethanol | 72–78 | |
| 4-methoxybenzaldehyde | NH₄OAc | DMF | 65–70 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The E-configuration of the acrylonitrile moiety is confirmed by a deshielded β-proton (δ 8.2–8.5 ppm) and coupling constant (J = 12–16 Hz). Thiazole protons appear as singlets (δ 7.5–8.0 ppm), while ethoxy/hydroxyphenyl groups show distinct splitting .
- IR Spectroscopy : Key peaks include ν(C≡N) at ~2220 cm⁻¹, ν(C=C) at ~1600 cm⁻¹, and ν(O-H) (broad, 3200–3400 cm⁻¹) for the phenolic group .
- Elemental Analysis : Discrepancies between experimental and theoretical C/H/N values (e.g., ±0.3%) indicate impurities or hydration .
Q. How does the electronic nature of substituents (e.g., nitro, ethoxy) affect the compound’s stability and reactivity?
- Methodological Answer :
- Nitro group : Strong electron-withdrawing effect enhances electrophilicity of the thiazole ring, facilitating nucleophilic attacks. However, it may reduce thermal stability due to resonance destabilization .
- Ethoxy/hydroxyphenyl groups : Electron-donating groups stabilize the acrylonitrile moiety via conjugation, but the phenolic -OH introduces sensitivity to oxidation (requiring inert atmospheres during synthesis) .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved using SHELX software?
- Methodological Answer : Single-crystal X-ray diffraction often reveals disorder in the ethoxy or nitro groups. SHELXL refinement strategies include:
- Multi-position modeling : Assign partial occupancy to disordered atoms.
- Restraints : Apply geometric constraints to maintain bond lengths/angles.
- Twinned data : Use HKLF5 format for non-merohedral twinning (common in polar space groups) .
Q. How do hydrogen-bonding patterns in the solid state influence the compound’s supramolecular assembly and solubility?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies chains (C(6)) or rings (R₂²(8)) formed via O-H···N (thiazole) or C-H···O (nitro) interactions. These networks reduce solubility in non-polar solvents but enhance thermal stability .
Q. What computational methods are used to predict the compound’s electronic properties and biological activity?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~3.5 eV) and electrostatic potential maps, highlighting nucleophilic regions (nitro group) .
- Molecular Docking : AutoDock Vina assesses binding to biological targets (e.g., kinases), with scoring functions adjusted for nitroaromatic π-π stacking .
Q. How can contradictory spectroscopic and elemental analysis data be reconciled during characterization?
- Methodological Answer :
- Case Study : If elemental analysis shows excess nitrogen, consider residual solvent (e.g., DMF) or byproducts. Cross-validate with mass spectrometry (ESI-MS) to detect adducts .
- Table 2 : Example data reconciliation for a related compound:
| Parameter | Theoretical | Experimental | Resolution Method |
|---|---|---|---|
| % C | 62.1 | 61.8 | Dehydration adjustment |
| % N | 8.9 | 9.2 | Solvent subtraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
